4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core with various substituents, including fluorobenzoyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrol-2-one core, followed by the introduction of the fluorobenzoyl and pyridinyl groups through various coupling reactions. Common reagents used in these steps include organometallic reagents, catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the pyridinyl or fluorobenzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the fluorobenzoyl group could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives with different substituents. Examples include:
- 4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-methylbenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of substituents, which may confer unique chemical and biological properties. For example, the presence of the fluorobenzoyl group may enhance its stability or binding affinity to certain targets compared to other derivatives.
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c23-17-7-5-15(6-8-17)20(27)18-19(16-4-2-10-25-12-16)26(22(29)21(18)28)13-14-3-1-9-24-11-14/h1-12,19,27H,13H2/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOYDSFJXFNUEL-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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